molecular formula C8H7FN4O B6287888 5-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 2737205-73-9

5-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

Cat. No. B6287888
CAS RN: 2737205-73-9
M. Wt: 194.17 g/mol
InChI Key: NZURSQORCKOSDB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods have been employed to synthesize this scaffold from easily available chemicals .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, including 5-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide , have shown great potential in the development of optoelectronic devices . These compounds can be used in creating components that harness their luminescent properties for applications in light-emitting diodes (LEDs) and other devices that manage the conversion between light and electricity .

Sensors

The luminescent nature of these compounds also makes them suitable for use in sensor technology . They can be incorporated into sensors that detect environmental changes or specific chemical substances due to their responsive luminescent properties .

Anti-Cancer Drugs

There has been significant research into the use of imidazo[1,2-a]pyridine derivatives as anti-cancer drugs . Their structure allows for interaction with cancer cells, potentially leading to new treatments that target specific cancer types more effectively .

Confocal Microscopy and Imaging

In the field of microscopy and imaging, these compounds serve as emitters for confocal microscopy, aiding in the visualization of cells and tissues at a microscopic level with greater clarity and precision .

COX-2 Inhibition for Anti-Inflammatory Activity

Some derivatives have been identified to preferentially inhibit COX-2, an enzyme involved in inflammation and pain signaling pathways. This suggests potential applications in developing new anti-inflammatory medications .

Synthetic Methods and Biological Activity

The versatility of imidazo[1,2-a]pyridine derivatives extends to their use in synthetic chemistry for creating a variety of biologically active molecules. This includes exploring their reactivity and potential as a basis for developing new pharmaceuticals .

Novel Scaffold for Anticancer Agents

Research has highlighted the role of imidazo[1,2-a]pyridine as a novel scaffold suitable for the discovery of covalent anticancer agents . This opens up possibilities for creating targeted therapies against intractable cancers .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research . The focus is on improving the ecological impact of the classical schemes and developing eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c9-6-2-1-3-7-11-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZURSQORCKOSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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